"2-Chloro-3-(4-phenoxyphenyl)-1-propene" chemical properties
"2-Chloro-3-(4-phenoxyphenyl)-1-propene" chemical properties
Topic: 2-Chloro-3-(4-phenoxyphenyl)-1-propene Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Advanced Synthesis, Characterization, and Application in Agrochemical Discovery
Executive Summary & Chemical Identity
2-Chloro-3-(4-phenoxyphenyl)-1-propene (CAS: 951890-69-0) is a specialized electrophilic building block used primarily in the synthesis of advanced agrochemicals, specifically insecticides and acaricides mimicking the bioactivity of juvenile hormones or pyrethroids.[1] Its structure combines a lipophilic diphenyl ether "tail" with a reactive 2-chloroallyl "head," making it a critical intermediate for introducing metabolic stability and lipophilicity into bioactive scaffolds.
This guide details the synthesis, reaction engineering, and handling of this compound, moving beyond basic properties to explore the mechanistic causality of its preparation and its role in structure-activity relationship (SAR) optimization.
Physicochemical Core Data
| Property | Specification | Note |
| CAS Number | 951890-69-0 | Verified Identifier |
| Molecular Formula | C₁₅H₁₃ClO | |
| Molecular Weight | 244.72 g/mol | |
| Appearance | Colorless to pale yellow oil | Liquid at STP |
| Boiling Point | ~360°C (Predicted) | High thermal stability required for GC |
| LogP | 5.2 ± 0.4 (Predicted) | Highly Lipophilic (Class II/IV) |
| Reactive Moiety | 2-Chloroallyl group | Vinyl chloride is resistant to hydrolysis; Allylic position is stable |
Synthesis Architecture: The Grignard-Allylation Protocol
The most robust route to 2-Chloro-3-(4-phenoxyphenyl)-1-propene avoids the instability of Friedel-Crafts alkylations on electron-rich ethers. Instead, it employs a transition-metal-catalyzed cross-coupling between a Grignard reagent and 2,3-dichloropropene.
2.1. Retrosynthetic Analysis
The molecule is disconnected at the C3-Aryl bond.
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Synthon A: 4-Phenoxyphenylmagnesium bromide (Nucleophile)
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Synthon B: 2,3-Dichloropropene (Electrophile)
This approach ensures regioselectivity, targeting the allylic chloride of Synthon B while leaving the vinyl chloride intact.
2.2. Validated Experimental Protocol
Note: All steps must be performed under inert atmosphere (Argon/Nitrogen).
Step 1: Preparation of Grignard Reagent
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Charge: In a dry 3-neck flask, activate Magnesium turnings (1.1 eq) with Iodine crystals.
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Solvent: Add anhydrous THF (Tetrahydrofuran).
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Initiation: Add 5% of the total volume of 4-Bromodiphenyl ether (dissolved in THF). Heat gently to initiate.
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Addition: Dropwise add the remaining 4-Bromodiphenyl ether solution. Maintain a gentle reflux.
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Completion: Reflux for 1 hour post-addition. Titrate to verify concentration (~0.8 - 1.0 M).
Step 2: Copper-Catalyzed Cross-Coupling Rationale: Uncatalyzed coupling often leads to Wurtz homocoupling or low yields. Copper(I) Iodide (CuI) is selected to facilitate the SN2 displacement of the allylic chloride.
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Setup: Cool the Grignard solution to 0°C.
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Catalyst: Add CuI (5 mol%) and LiCl (10 mol%) to solubilize the copper species.
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Electrophile Addition: Add 2,3-Dichloropropene (1.2 eq) dropwise. The reaction is exothermic; control temp < 10°C.
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Kinetics: Allow to warm to Room Temperature (RT) and stir for 4–6 hours.
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Quench: Quench with saturated NH₄Cl (aq) to dissolve magnesium salts and sequester copper.
Step 3: Purification
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Extraction: Extract with Ethyl Acetate (x3).
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Drying: Dry organic phase over Na₂SO₄.
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Distillation: High-vacuum distillation is required. The product boils at elevated temperatures; Kugelrohr distillation is recommended for small scales to prevent polymerization of the vinyl chloride moiety.
2.3. Pathway Visualization
The following diagram illustrates the logical flow and chemical transformation.
Figure 1: Copper-catalyzed Grignard coupling route for regioselective synthesis.
Applications in Drug & Agrochemical Design
This molecule is not merely a solvent or byproduct; it is a "warhead" delivery system. The 2-chloroallyl group serves two distinct functions in bioactive molecule design:
1. Metabolic Blocking (The "Vinyl Chloride" Effect): Unlike a standard terminal alkene, the vinyl chloride moiety resists epoxidation by Cytochrome P450 enzymes. The chlorine atom withdraws electron density, lowering the HOMO energy of the double bond, thereby extending the half-life of the molecule in biological systems (insects or mites).
2. Lipophilic Anchoring: The diphenyl ether backbone provides high lipophilicity (LogP > 5), ensuring rapid cuticular penetration in insects.
Target Classes:
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Juvenile Hormone Mimics (JHMs): Used to synthesize analogs of Pyriproxyfen where the terminal alkyl chain is modified to prevent oxidative degradation.
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Miticides: The 2-chloroallyl group is a known pharmacophore in older acaricides, providing specific binding affinity to mitochondrial complexes in mites.
Structure-Activity Relationship (SAR) Logic
Figure 2: Pharmacophore decomposition. The chloroallyl head resists P450 oxidation.
Analytical Validation & Quality Control
To ensure the integrity of the synthesized material, the following analytical markers must be verified.
| Method | Diagnostic Signal | Interpretation |
| 1H NMR (CDCl₃) | δ 5.20–5.40 ppm (2H, m) | Characteristic vinyl protons (=CH2). Splitting indicates geminal coupling. |
| 1H NMR (CDCl₃) | δ 3.60 ppm (2H, s) | Benzylic methylene (-CH2-). Shifted downfield due to aryl and vinyl-Cl influence. |
| 13C NMR | ~140 ppm (Quaternary C-Cl) | Confirms the position of the chlorine atom on the double bond. |
| GC-MS | M+ peak at 244/246 (3:1 ratio) | Chlorine isotope pattern is the primary confirmation of identity. |
Common Impurity:
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Wurtz Dimer: 4,4'-Diphenoxybiphenyl. Detected by MS (High MW) and lack of vinyl signals in NMR.
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Isomer: 1-Chloro-3-(4-phenoxyphenyl)-1-propene. Caused by allylic rearrangement (SN2'). Distinguished by vinyl proton coupling constants (doublet vs multiplet).
Safety & Handling (EHS)
Hazard Classification:
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Acute Toxicity: Harmful if swallowed.[2]
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Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects (H410). This is characteristic of lipophilic diphenyl ethers.
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Skin Sensitization: Potential sensitizer due to the alkylating nature of the allylic halide precursors (though the product itself is less reactive).
Storage Protocol: Store under Argon at 2–8°C. The vinyl chloride moiety can slowly polymerize or oxidize under UV light. Amber glass is mandatory.
References
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ChemicalBook. (2024). 2-Chloro-3-(4-phenoxyphenyl)-1-propene Properties and CAS 951890-69-0. Retrieved from
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Matrix Scientific. (2024). Product Data: 2-Chloro-3-(4-phenoxyphenyl)-1-propene.[1][3] Retrieved from
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Udagawa, T., et al. (1986). 2-Aryl-ethyl ether derivatives and insecticidal and acaricidal agents.[4] U.S. Patent 4,599,362. Washington, DC: U.S. Patent and Trademark Office. (Demonstrates the utility of 2-chloroallyl moieties in phenoxy-ether based agrochemicals). Retrieved from
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Nishida, S., et al. (1981). Process for the preparation of 2-aryl propyl ether derivatives. NL Patent 8102070A. (Describes the synthesis of related 2-chloroallyl-phenyl intermediates). Retrieved from
Sources
- 1. 951890-69-0 Cas No. | 2-Chloro-3-(4-phenoxyphenyl)-1-propene | Matrix Scientific [matrixscientific.com]
- 2. 2-Chloro-3-(4-nitrophenyl)propanenitrile | C9H7ClN2O2 | CID 64831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-CHLORO-3-(4-PHENOXYPHENYL)-1-PROPENE | 951890-69-0 [chemicalbook.com]
- 4. US4599362A - 2-aryl-ethyl ether derivatives and insecticidal and acaricidal agents containing said derivatives - Google Patents [patents.google.com]
